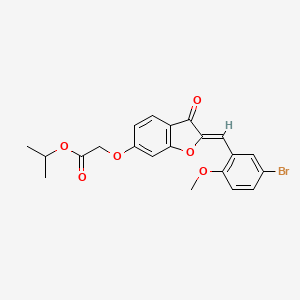

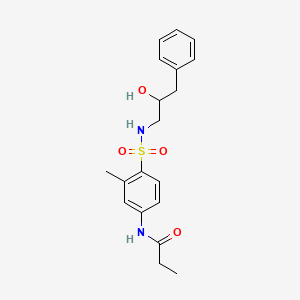

(Z)-isopropyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

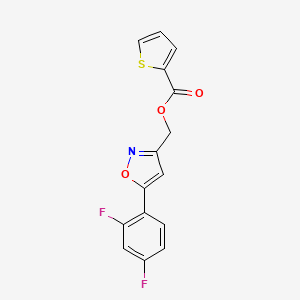

The compound is a derivative of benzofuran, which is a heterocyclic compound . It contains a benzene ring fused to a furan ring. The compound has a bromo group and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran core and various functional groups attached. The compound adopts an E configuration about the C=N double bond . The molecule is twisted, with a dihedral angle between the two substituted benzene rings .Wissenschaftliche Forschungsanwendungen

Protective Group Removal

One of the scientific research applications of related compounds involves the specific removal of o-methoxybenzyl protecting groups. Methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature. This process preserves other usual protecting groups and functional groups, showcasing a selective deprotection method useful in synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

Photodynamic Therapy Applications

Another application area is in photodynamic therapy (PDT) for cancer treatment. A study synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields substituted with Schiff base-containing benzenesulfonamide derivative groups. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies also highlight the utility of related compounds. For instance, the synthesis of racemic dihydroageratone involved the conversion of methoxy-substituted phenols and dibromo compounds through a series of reactions, demonstrating the compound's role in the generation of complex molecules (Yamaguchi et al., 1984).

Antibacterial and Cytotoxicity Studies

Compounds with methoxybenzyl substitution have been studied for their antibacterial and cytotoxic effects. N-heterocyclic carbene-silver complexes with p-methoxybenzyl and benzyl substitutions showed high antibacterial activity against E. coli and S. aureus, along with significant cytotoxicity against certain cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Patil et al., 2010).

Nucleophilic Substitution Reactions

The reactions of bromo-substituted compounds with nucleophiles in DMF have been explored, illustrating the versatility of these molecules in chemical synthesis and the study of reaction mechanisms. These studies contribute to the broader understanding of nucleophilic substitution reactions, relevant in both academic and industrial chemistry contexts (Sarma, Klein, & Otter, 1994).

Eigenschaften

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO6/c1-12(2)27-20(23)11-26-15-5-6-16-18(10-15)28-19(21(16)24)9-13-8-14(22)4-7-17(13)25-3/h4-10,12H,11H2,1-3H3/b19-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBSJXDEOFIQIA-OCKHKDLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)